molecular formula C13H9F2NO B1463331 3-(2,3-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-34-8

3-(2,3-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1463331
CAS No.: 1187168-34-8
M. Wt: 233.21 g/mol
InChI Key: HTNTXOLWFUWHPW-UHFFFAOYSA-N
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Description

3-(2,3-Difluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNTXOLWFUWHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223484
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-34-8
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,3-Difluorobenzoyl)-4-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2N O, with a molecular weight of approximately 233.21 g/mol. The structure features a pyridine ring substituted with a difluorobenzoyl group at the 3-position and a methyl group at the 4-position. The presence of fluorine atoms enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. The difluorobenzoyl moiety may enhance binding affinity and selectivity for these targets, potentially modulating their activity in inflammatory and infectious pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are attributed to the compound's ability to inhibit pathways involved in inflammation, potentially by targeting cyclooxygenase (COX) enzymes or other inflammatory mediators .

Antibacterial Activity

Similar aroylpyridines have been studied for their antibacterial effects. Molecular docking studies suggest that this compound may effectively interact with proteins involved in bacterial cell wall synthesis, indicating potential use as an antibacterial agent .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary investigations into the cytotoxic effects of pyridine derivatives have demonstrated their potential to inhibit tumor growth in cell lines such as B16F10 melanoma cells. These studies highlight the need for further exploration into the specific effects of this compound on cancer cells .
  • Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to several biological targets involved in inflammation and infection control. These findings warrant further experimental validation to confirm its therapeutic potential .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
  • Antibacterial Agents : Given its potential interactions with bacterial proteins, it may serve as a basis for new antibacterial therapies.
  • Cancer Treatment : Further research could explore its efficacy against various cancers, contributing to the development of novel anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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